molecular formula C10H15NO B13305933 (1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol

(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol

Cat. No.: B13305933
M. Wt: 165.23 g/mol
InChI Key: LFOAGCXZPJZHOY-SNVBAGLBSA-N
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Description

(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(3,4-dimethylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: The major products include the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted aromatic compounds, such as nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-[bis(2-hydroxyethyl)amino]-1-(3,4-dimethylphenyl)ethan-1-ol
  • (1S)-2-[bis(2-methylpropyl)amino]-1-(3,4-dimethylphenyl)ethan-1-ol

Uniqueness

(1S)-2-amino-1-(3,4-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl functional groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-2-amino-1-(3,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1

InChI Key

LFOAGCXZPJZHOY-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CN)O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)O)C

Origin of Product

United States

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